1,3-Dibenzoylpropane
Description
Structural Significance within Diketone Systems
1,3-Dibenzoylpropane is classified as a non-conjugated diketone, where the two benzoyl groups are separated by a flexible three-carbon (propyl) bridge. researchgate.net This structural arrangement is significant because it influences the molecule's conformational flexibility and the interaction between the two terminal chromophores (benzoyl groups).
A key area of research highlighting its structural importance is the study of the photochemistry of α,ω-dibenzoylalkanes. cdnsciencepub.com Research has shown that many such diketones exhibit a rapid quenching interaction between the two carbonyl groups in their triplet excited state. cdnsciencepub.comgrafiati.comresearchgate.net This "internal self-quenching" is observed in compounds like dibenzoylethane and dibenzoylbutane. cdnsciencepub.comcdnsciencepub.com However, studies have demonstrated that this rapid internal self-quenching is notably absent in this compound. researchgate.netcdnsciencepub.comgrafiati.comresearchgate.net This lack of interaction suggests that the specific spatial orientation and distance between the two carbonyl groups, dictated by the propane (B168953) linker, are not favorable for this quenching pathway, a finding that underscores the necessity of a very specific and close orientation for self-quenching to occur. researchgate.netcdnsciencepub.com
Furthermore, the flexibility of the propyl bridge in this compound enhances its ability to act as a chelating agent. osti.gov When interacting with metal ions, such as astatine(III), the propane chain allows the two benzoyl groups to orient themselves effectively to coordinate with the metal center. osti.gov This conformational advantage leads to a higher extraction efficiency compared to analogues with shorter or more rigid linkers. osti.gov
Historical Context of 1,3-Diaroylpropane Research
Research into diaroyl compounds and their derivatives has been a subject of organic chemistry for many decades. Early studies focused on their synthesis and fundamental reactions. A notable synthetic method for 1,3-diaroylpropanes, including this compound, involves a selective aldol (B89426) reaction between a dibenzoylmethane (B1670423) and formaldehyde (B43269). sigmaaldrich.com A 1995 study detailed the use of hydroxocobalt(III) Schiff base complexes as catalysts for this reaction in methanol, which provided good selectivity and yield under neutral conditions. sigmaaldrich.comchemsrc.com
The photochemical behavior of ketones has also been a long-standing area of investigation. In the mid-20th century, the fundamental principles of carbonyl photochemistry, such as Norrish Type I and Type II reactions, were established. grafiati.com Later research extended these concepts to more complex systems like the α,ω-dibenzoylalkanes. A 1995 paper in the Canadian Journal of Chemistry provided a detailed study on the triplet state behavior of nine different α,ω-dibenzoylalkanes, which included this compound and highlighted its unique lack of internal self-quenching. cdnsciencepub.comgrafiati.comresearchgate.netcdnsciencepub.com
Earlier research, such as a 1953 paper, explored the reactions of related dibenzoylalkenes, providing foundational knowledge on the reactivity of the dibenzoyl moiety which is central to the chemistry of this compound. acs.org These historical studies on synthesis, reactivity, and photochemical properties have paved the way for the contemporary applications of this compound in more specialized areas of research.
Overview of Key Research Areas Pertaining to this compound
The unique structural and chemical properties of this compound have made it a valuable compound in several key areas of modern chemical research.
Organic Synthesis: this compound is a versatile precursor for synthesizing various cyclic compounds. A significant application is its use in the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol through intramolecular pinacolization. sigmaaldrich.comscientificlabs.ie This reduction reaction, typically carried out in acetonitrile (B52724), demonstrates the utility of this compound in creating five-membered ring systems. sigmaaldrich.comchemsrc.com In some cases, the stereoselectivity of this cyclization can be controlled, for instance, by using electrogenerated ytterbium(II) to favor the cis isomer of the resulting cyclic diol. researchgate.net The compound is also the starting material for the base-catalyzed synthesis of trans-1,2-dibenzoylcyclopropane. umkc.edu
Fullerene Chemistry: In the field of materials science, derivatives of this compound are used to functionalize fullerenes. Specifically, this compound bis-p-toluenesulfonyl hydrazone serves as a precursor for adding two methano groups to C₆₀ and C₇₀ fullerenes. acs.org This regioselective synthesis can lead to the formation of bisadducts with high steric congestion, and in some cases, can result in the formation of a fullerene with a hole in its cage structure through subsequent photo-oxygenation and ring-opening. acs.orgresearchgate.net
Coordination Chemistry and Chelation: The ability of this compound to act as a chelating agent is another important area of research. Studies have shown its effectiveness in complexing with metal ions. For example, it demonstrates significantly better extraction of the AtO⁺ cation into an organic phase compared to simpler ketones or diketones with different chain lengths, a property attributed to the favorable conformation enabled by the flexible propyl bridge. osti.gov
Photochemistry: As discussed previously, the distinct photochemical behavior of this compound continues to be a subject of interest. researchgate.net Its resistance to the internal self-quenching observed in other similar diketones makes it an important model compound for studying energy transfer and triplet state dynamics in bichromophoric systems. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diphenylpentane-1,5-dione | |
|---|---|---|
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InChI |
InChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLLTWVIOASMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064180 | |
| Record name | 1,5-Pentanedione, 1,5-diphenyl- | |
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Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-83-8 | |
| Record name | 1,5-Diphenyl-1,5-pentanedione | |
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| Record name | 1,3-Dibenzoylpropane | |
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| Record name | 1,3-Dibenzoylpropane | |
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| Record name | 1,5-Pentanedione, 1,5-diphenyl- | |
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| Record name | 1,3-Dibenzoylpropane | |
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| Record name | 1,3-DIBENZOYLPROPANE | |
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Synthetic Methodologies for 1,3 Dibenzoylpropane and Its Derivatives
Selective Aldol (B89426) Condensation Approaches
The aldol condensation reaction stands as a cornerstone for the formation of carbon-carbon bonds. skrgdcwakdp.edu.in In the context of 1,3-dibenzoylpropane synthesis, a highly selective approach utilizing dibenzoylmethane (B1670423) and formaldehyde (B43269) has been prominently documented. scientificlabs.ie
Utilization of Dibenzoylmethane and Formaldehyde
The reaction between dibenzoylmethane and formaldehyde serves as the primary route for the synthesis of this compound via aldol condensation. chemsrc.com This process involves the formation of a new carbon-carbon bond between the alpha-carbon of dibenzoylmethane and the electrophilic carbon of formaldehyde. The reaction is typically carried out in a solvent such as methanol, which facilitates the solubility of the reactants and the progression of the reaction. scientificlabs.ie
Role of Hydroxocobalt(III) Schiff Base Complexes in Catalysis
A key element in the selective synthesis of this compound is the use of hydroxocobalt(III) Schiff base complexes as catalysts. scientificlabs.ie These complexes play a crucial role in directing the reaction towards the desired product. conscientiabeam.comresearchgate.net The cobalt(III) center in the Schiff base complex is believed to act as a Lewis acid, activating the carbonyl group of formaldehyde and facilitating the nucleophilic attack by the enolate of dibenzoylmethane. researchgate.net Coordinatively saturated hydroxocobalt(III) Schiff base complexes have been found to be particularly effective in catalyzing this reaction under neutral conditions. chemsrc.comresearchgate.net The catalytic activity of such complexes is a subject of broader interest in various organic transformations, including oxidation and polymerization reactions. conscientiabeam.com
Regioselectivity and Yield Optimization in Catalyzed Condensation
The use of hydroxocobalt(III) Schiff base complexes provides a high degree of regioselectivity, favoring the formation of the this compound structure. This selectivity is critical to avoid the formation of other potential byproducts. Research indicates that the reaction proceeds through the formation of 1,1,3,3-tetrabenzoylpropanes, which then undergo a retro-Claisen reaction to yield the final this compound product. researchgate.net This mechanistic pathway highlights the catalyst's ability to control the reaction course. The optimization of reaction parameters, such as catalyst loading and reaction time, is essential for maximizing the yield and purity of the final product. While aldol condensations can sometimes lead to a mixture of products, the catalyzed reaction of dibenzoylmethane and formaldehyde demonstrates a high level of chemoselectivity. researchgate.net
Friedel-Crafts Acylation Routes
An alternative and historically significant method for synthesizing aromatic ketones is the Friedel-Crafts acylation. chemguide.co.ukkhanacademy.org This electrophilic aromatic substitution reaction provides a direct pathway to introduce an acyl group onto an aromatic ring.
Synthesis from Glutaryl Chloride and Aromatic Substrates
This compound can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with glutaryl chloride. chemsrc.comchemimpex.com In this reaction, glutaryl chloride acts as the acylating agent, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride. chemguide.co.uklibretexts.org The reaction involves the formation of an acylium ion intermediate, which then attacks the benzene ring to form the desired diketone. youtube.com This method is a versatile approach for creating diaryl ketones.
Table 1: Key Reactants and Products in the Friedel-Crafts Acylation for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Benzene | Glutaryl Chloride | Aluminum Chloride (AlCl₃) | This compound |
Preparation of Precursors for this compound Synthesis
The successful synthesis of this compound relies on the availability and purity of its precursors.
The primary precursors for the methods discussed are dibenzoylmethane, formaldehyde, benzene, and glutaryl chloride. chemsrc.com Glutaryl chloride, also known as glutaryl dichloride, is a key intermediate. chemimpex.comchemicalbook.com It can be prepared from glutaric acid by reacting it with a chlorinating agent such as thionyl chloride. chemicalbook.com The purity of these starting materials is crucial for achieving high yields and minimizing side reactions in the subsequent synthesis of this compound.
Derivatization Strategies for this compound Scaffold
The this compound molecule, a 1,5-diphenyl-1,5-pentanedione, serves as a versatile scaffold in organic synthesis due to the presence of two carbonyl groups separated by a three-carbon chain. This arrangement makes it a classic example of a 1,4-dicarbonyl compound (with respect to the reactive methylene (B1212753) groups alpha to the carbonyls), enabling a variety of cyclization and modification reactions. These derivatization strategies are crucial for synthesizing a wide range of heterocyclic and carbocyclic compounds.
Cyclization to Five-Membered Heterocycles (Paal-Knorr Synthesis)
One of the most significant applications of 1,4-diketones like this compound is the Paal-Knorr synthesis, a method for creating substituted five-membered aromatic heterocycles. wikipedia.orgacs.org This reaction involves the condensation of the diketone with various reagents to form furans, pyrroles, and thiophenes. wikipedia.orguomustansiriyah.edu.iq The reaction's utility is enhanced by its simplicity and the high yields often obtained. rgmcet.edu.in
Furan (B31954) Synthesis: The acid-catalyzed intramolecular cyclization and dehydration of 1,4-diketones is a primary method for preparing furan derivatives. organic-chemistry.org Treating this compound with a dehydrating agent such as phosphorus pentoxide or under strong acidic conditions promotes the formation of a furan ring. wikipedia.org The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to yield the stable aromatic furan. uomustansiriyah.edu.iq
Pyrrole (B145914) Synthesis: The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. rgmcet.edu.inorganic-chemistry.org This condensation reaction is a valuable method for accessing N-substituted pyrroles. cem.com The use of a primary amine introduces an additional element of diversity into the final structure. thieme-connect.com The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. organic-chemistry.org
Thiophene (B33073) Synthesis: To synthesize thiophenes, the 1,4-diketone is treated with a sulfurizing agent. wikipedia.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used. thieme-connect.com These reagents facilitate the replacement of the carbonyl oxygens with sulfur and promote the cyclization to form the thiophene ring. uomustansiriyah.edu.iq
Table 1: Paal-Knorr Synthesis of Heterocycles from 1,4-Diketones
| Target Heterocycle | Reagent(s) | General Conditions | Product Type |
|---|---|---|---|
| Furan | Acid catalyst (e.g., H₂SO₄, p-TSA) | Heating, dehydration | Substituted Furan |
| Pyrrole | Ammonia (NH₃) or Primary Amine (R-NH₂) | Neutral or weakly acidic | N-H or N-Substituted Pyrrole |
Synthesis of Six-Membered Heterocycles
The 1,4-dicarbonyl structure of this compound is also a precursor for six-membered heterocyclic systems, most notably pyridazines. This is achieved by reacting the diketone with hydrazine (B178648) (N₂H₄) or its derivatives. chemtube3d.comnih.gov The reaction involves a double condensation to form a dihydropyridazine (B8628806) intermediate, which is then oxidized to the stable, aromatic pyridazine (B1198779). chemtube3d.comthieme-connect.com This method has been applied to create a variety of pyridazine derivatives, including those fused to other ring systems. thieme-connect.comnih.gov
Intramolecular Cyclization and Reduction Reactions
The flexible three-carbon chain separating the benzoyl groups allows for intramolecular reactions to form five-membered carbocyclic rings.
Cyclopropane (B1198618) Formation: In the presence of a base and iodine, this compound can undergo a base-catalyzed ring closure to form trans-1,2-dibenzoylcyclopropane. umkc.edu The mechanism involves the formation of a resonance-stabilized enolate, which is then halogenated at the alpha-carbon. A second enolate is formed, which then undergoes an intramolecular Sₙ2 reaction to close the three-membered ring. umkc.edu
Cyclopentanediol Synthesis: Through electrochemical reduction in an acetonitrile (B52724) medium, this compound can be converted into cis-1,2-diphenyl-1,2-cyclopentanediol. scientificlabs.ie This intramolecular pinacolization reaction demonstrates the compound's utility in forming more complex cyclic architectures under specific electrochemical conditions.
Table 2: Other Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Conditions | Product |
|---|---|---|---|
| Pyridazine Synthesis | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Refluxing, followed by oxidation | Diphenylpyridazine derivative |
| Cyclopropane Formation | Iodine (I₂), Sodium Hydroxide (B78521) (NaOH) | Base-catalyzed, heating | trans-1,2-Dibenzoylcyclopropane |
Application in Fullerene Chemistry
A specialized derivatization of this compound involves its use as a tethering agent in the bis-functionalization of fullerenes like C₆₀ and C₇₀. acs.org For this purpose, it is first converted into this compound bis-p-toluenesulfonyl hydrazone. acs.orgacs.org This derivative serves as a precursor that, upon reaction, can add across the fullerene cage in a regioselective manner, leading to the formation of easily isolable, pure bismethano derivatives of the fullerenes. acs.orgresearchgate.net This tether-directed approach allows for high steric congestion and the synthesis of specific isomers that would be difficult to obtain through other methods. researchgate.net
Reactivity and Transformational Chemistry of 1,3 Dibenzoylpropane
Oxidation Reactions
The oxidation of 1,3-dibenzoylpropane targets the carbonyl groups, leading to the formation of carboxylic acids. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of ketones into more highly oxidized functional groups.
Formation of Carboxylic Acids
The oxidation of this compound can be achieved using strong oxidizing agents. Reagents such as potassium permanganate (B83412) and chromium trioxide are commonly employed for this purpose. The reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, ultimately yielding benzoic acid as a major product. This process is a key step in the synthesis of various derivatives where a carboxylic acid moiety is required.
Reduction Reactions
The reduction of this compound offers a pathway to a variety of reduced products, including alcohols and cyclic diols. The specific outcome of the reduction is highly dependent on the reducing agent and the reaction conditions employed.
Generation of Alcohols and Related Reduced Forms
The reduction of the ketone functionalities in this compound to alcohols is a common transformation. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. These reagents donate a hydride ion to the carbonyl carbon, which upon protonation yields the corresponding alcohol. Depending on the stoichiometry of the reducing agent, either one or both of the ketone groups can be reduced, leading to the formation of a keto-alcohol or a diol, respectively.
Electrochemical Reduction to Cyclic Diols
Electrochemical methods provide a powerful and often stereoselective route for the reduction of this compound. This technique involves the transfer of electrons to the substrate at an electrode surface, initiating a cascade of reactions that can lead to intramolecular cyclization.
A noteworthy transformation of this compound is its electrochemical reduction to form cis-1,2-diphenyl-1,2-cyclopentanediol. pageplace.de This intramolecular pinacolization reaction proceeds with a high degree of stereoselectivity. pageplace.de The process is believed to involve the formation of a dianion intermediate through the disproportionation of the initially formed radical anion. pageplace.de This dianion then undergoes cyclization to form the five-membered ring. The presence of certain metal ions, such as lithium, can facilitate this process by forming ion pairs with the organic anions, leading to a nearly quantitative yield of the cis-diol. pageplace.de
The composition of the electrolytic medium and the presence of mediators can significantly influence the pathway and stereoselectivity of the electrochemical reduction of this compound. The choice of solvent and supporting electrolyte can affect the stability of the intermediates and the kinetics of the reaction.
For instance, the use of ytterbium(II) as a mediator, generated electrochemically from ytterbium(III), allows for the highly stereoselective reduction of this compound to the cis-isomer of the cyclic diol when used in stoichiometric amounts. researchgate.net However, the ytterbium(III) product forms a stable complex with the diol, hindering its catalytic turnover. researchgate.net Strategies to release the Yb(III) from this complex, such as the use of an aluminum anode or the addition of trimethylsilylbromide, can enable a catalytic cycle but may lead to a loss of stereoselectivity and slower reaction rates. researchgate.net
The table below summarizes the key transformations of this compound discussed in this article.
| Reaction Type | Reagents/Conditions | Major Product(s) |
| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids (e.g., Benzoic acid) |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols, Diols |
| Electrochemical Reduction | Acetonitrile (B52724), Lithium ions | cis-1,2-Diphenyl-1,2-cyclopentanediol pageplace.de |
| Mediated Electrochemical Reduction | Yb(II)/Yb(III) | cis-1,2-Diphenyl-1,2-cyclopentanediol researchgate.net |
Substitution Reactions
The benzoyl groups within this compound are subject to substitution reactions, offering pathways to new derivatives.
Substitution on Aromatic Moieties of Benzoyl Groups
The aromatic rings of the benzoyl groups in this compound can undergo electrophilic aromatic substitution. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The carbonyl group (-CO-) of the benzoyl moiety is a deactivating group and a meta-director. This means that it reduces the reactivity of the benzene (B151609) ring towards electrophiles and directs incoming substituents to the meta position (carbon-3 and 5 relative to the carbonyl group). This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the positively charged intermediate (arenium ion) formed during the substitution process, particularly when the attack is at the ortho or para positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For this compound, these reactions would be expected to occur at the meta positions of both benzoyl rings. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce nitro (-NO2) groups at the meta positions. wikipedia.org Similarly, halogenation with a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3) would result in meta-substituted bromo-derivatives. minia.edu.eg
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orglibretexts.org
Deprotonation of the arenium ion to restore the aromaticity of the ring. wikipedia.org
The deactivating nature of the benzoyl group means that harsher reaction conditions (e.g., higher temperatures or stronger catalysts) may be required compared to the substitution of activated benzene rings like phenol (B47542) or aniline. wikipedia.org
Cycloaddition Reactions
This compound serves as a key precursor in cycloaddition reactions, particularly in the functionalization of fullerenes. These reactions are pivotal for creating new materials with tailored electronic and physical properties.
Bis-1,3-Dipolar Cycloadditions on Endohedral Fullerenes
While research has extensively covered cycloadditions on empty fullerenes, the principles extend to endohedral fullerenes, which are fullerenes encapsulating atoms or small molecules. The functionalization of the outer cage of endohedral fullerenes via cycloaddition reactions can modulate their properties. This compound is not used directly but is first converted into a more reactive intermediate, a bis(tosylhydrazone), which then participates in a 1,3-dipolar cycloaddition reaction. rsc.orgbeilstein-journals.org
The reaction of a derivative of this compound with fullerenes leads to the formation of methanofullerene derivatives. Specifically, the bis(tosylhydrazone) of this compound is used as a precursor to generate a diazo compound in situ. This diazo compound then undergoes a 1,3-dipolar cycloaddition with the fullerene cage. beilstein-journals.org The initial adduct is a pyrazoline derivative, which subsequently expels nitrogen gas (N2) to form a cyclopropane (B1198618) ring fused to the fullerene, resulting in a methanofullerene structure. beilstein-journals.org When this reaction is performed as a bis-cycloaddition, it results in the formation of bis-adducts, where two such methano-bridges are attached to the fullerene core. The propane (B168953) chain from the original this compound acts as a tether between the two addition sites.
A significant challenge in fullerene chemistry is controlling the position of additions on the fullerene surface, known as regioselectivity. In the case of bis-additions to C70 fullerene using the bis(tosylhydrazone) derived from this compound, a high degree of regioselectivity has been achieved. The tethered nature of the reagent directs the second addition to a specific location relative to the first. For C70, which has several non-equivalent double bonds, this control is crucial. Research has shown that the reaction betweenfullerene and this compound bis(p-toluenesulfonylhydrazone) yields propylene-tethered cis-1 bismethanofullerene derivatives. rsc.org The cis-1 addition pattern is one of several possible regioisomers, and its preferential formation highlights the directing effect of the propylene (B89431) tether. The steric constraints imposed by the tether prevent the formation of other, more distant bis-adducts. rsc.org
The key reagent for the cycloaddition is the bis(tosylhydrazone) of this compound. This derivative is synthesized by the condensation reaction of this compound with two equivalents of p-toluenesulfonylhydrazide (TsNHNH2). The reaction typically involves heating the two components in a suitable solvent, such as ethanol (B145695) or pyridine, often with an acid catalyst. The product, this compound bis(p-toluenesulfonylhydrazone), is a stable solid that can be isolated and purified before its use in the fullerene reaction. rsc.org
This bis(tosylhydrazone) serves as a precursor to a bis-diazo compound. Upon treatment with a strong base, such as sodium methoxide, the tosylhydrazone is deprotonated and decomposes to generate the highly reactive diazo species in the presence of the fullerene, leading to the cycloaddition reaction. beilstein-journals.org
Stereochemical Control in Fullerene Functionalization
The functionalization of fullerenes, such as C60 and C70, presents significant challenges in controlling the stereochemistry and achieving regioselectivity due to the multiple possible addition sites on the carbon sphere. nierengartengroup.com The use of tethers and templates has emerged as a key strategy to direct the addition of functional groups to specific positions on the fullerene cage, thereby reducing the formation of complex isomer mixtures. researchgate.netresearchgate.net
A notable example involves the use of this compound bis-p-toluenesulfonyl hydrazone as a precursor for a bisdiazo addend in reactions with C60 and C70. utep.edu This tethered approach is designed to limit the number of possible regioisomers formed. utep.edu The reaction, proceeding through a 1,3-dipolar cycloaddition, initially forms a pyrazoline intermediate which, after nitrogen elimination, can lead to either bisfulleroid or bismethanofullerene derivatives. utep.edu The thermodynamic stability generally favors the formation of methanofullerenes, which result from addition across sigmaaldrich.comsigmaaldrich.com ring junctions. utep.edu
Specifically, when the addition of the tethered bis-addend derived from this compound occurs at two sigmaaldrich.comsigmaaldrich.com ring junctions within the same hexagonal face of C60 or C70, bis-adducts with mirror symmetry are produced. researchgate.netutep.edu This method has been successfully employed to synthesize pure bismethano derivatives of C60 and C70 with high steric congestion. researchgate.net In the case of C60, addition at two researchgate.netsigmaaldrich.com ring junctions can also occur, leading to a symmetrical adduct that is susceptible to photooxidative ring-opening, creating a fullerene with a hole in its cage. researchgate.netutep.edu
The reaction conditions can be tuned to control the product distribution. For instance, in the synthesis of acs.orgfullerene bisadducts using the bisdiazo precursor from this compound bis-p-toluenesulfonyl hydrazone, modifying the reaction conditions, such as using dilute solutions in toluene/THF, can influence the yield and ratio of the resulting bisadducts. utep.edu
Supramolecular strategies have further advanced stereochemical control in fullerene functionalization. Metal-organic cages can act as masks, encapsulating the fullerene and directing the addition to specific sites. nih.govcam.ac.uk This "matryoshka-like" approach has been shown to facilitate the exclusive formation of a single trans-3 fullerene bis-adduct in a Bingel cyclopropanation, a reaction that typically yields numerous products. researchgate.net By using a chiral formylpyridine to construct an enantiopure metal-organic cage, it is possible to transfer stereochemical information to the fullerene, achieving both regio- and enantioselective functionalization. cam.ac.ukumkc.edu This method allows for the definition of multiple stereocentres on the C60 molecule. cam.ac.ukumkc.edu
Table 1: Regioselectivity in Fullerene Bis-adducts from this compound Precursor
| Fullerene | Addition Site | Product Symmetry |
|---|---|---|
| C60 | Two sigmaaldrich.comsigmaaldrich.com junctions (same hexagon) | Mirror symmetry researchgate.netutep.edu |
| C70 | Two sigmaaldrich.comsigmaaldrich.com junctions (same hexagon) | Mirror symmetry researchgate.netutep.edu |
| C60 | Two researchgate.netsigmaaldrich.com junctions | Symmetrical researchgate.netutep.edu |
Intramolecular Cyclization Reactions
This compound can undergo an intramolecular cyclization reaction to form a cyclopropane ring. umkc.eduarchive.org This transformation is typically achieved through a base-catalyzed ring closure. umkc.eduarchive.org The reaction converts this compound (also known as 1,5-diphenyl-1,5-pentanedione) into trans-1,2-dibenzoylcyclopropane. umkc.edu
The mechanism for the base-catalyzed conversion of this compound to trans-1,2-dibenzoylcyclopropane is a multi-step process. umkc.eduarchive.org
First Enolate Formation: The reaction begins with the deprotonation of an alpha-carbon (a carbon adjacent to a carbonyl group) by a base, such as hydroxide (B78521). This step forms a resonance-stabilized enolate. umkc.eduarchive.org
Halogenation: The nucleophilic enolate then attacks a molecule of iodine (I₂), resulting in the formation of an α-halo ketone. umkc.eduarchive.org
Second Enolate Formation: A second deprotonation occurs at the other alpha-carbon, facilitated by the base, to generate another enolate. umkc.eduarchive.org
Intramolecular SN2 Reaction (Ring Closure): The newly formed enolate then acts as a nucleophile in an intramolecular SN2 reaction. It attacks the carbon bearing the halogen, displacing the halide ion and forming the cyclopropane ring. umkc.eduarchive.org This intramolecular step is entropically favored. umkc.eduarchive.org
The stereochemistry of the final product, trans-1,2-dibenzoylcyclopropane, is a result of the spatial arrangement during the ring-closing step. The bulky benzoyl groups preferentially adopt a trans configuration to minimize steric hindrance, leading to the more stable trans isomer as the major product.
Table 2: Steps in the Formation of trans-1,2-Dibenzoylcyclopropane
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Deprotonation of α-carbon by base | Resonance-stabilized enolate umkc.eduarchive.org |
| 2 | Nucleophilic attack of enolate on I₂ | α-iodo ketone umkc.eduarchive.org |
| 3 | Deprotonation of the other α-carbon | Second enolate umkc.eduarchive.org |
| 4 | Intramolecular SN2 attack | trans-1,2-Dibenzoylcyclopropane umkc.eduarchive.org |
Advanced Spectroscopic and Characterization Techniques in 1,3 Dibenzoylpropane Research
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the bonding within a molecule. In the context of 1,3-dibenzoylpropane, Infrared (IR) spectroscopy is particularly valuable for characterizing its carbonyl groups.
The infrared spectrum of this compound exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration. This band is typically observed around 1683-1665 cm⁻¹. manupropria-pens.chorgsyn.org The precise position of this band can be influenced by the molecular environment and conjugation with the adjacent phenyl rings. In chloroform, the carbonyl stretching frequency is noted at 1683 cm⁻¹. manupropria-pens.ch Another analysis reports a carbonyl stretching band at 1665 cm⁻¹. orgsyn.orgorgsyn.org The presence of this distinct band confirms the diketone structure of the molecule.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule, providing information about conjugation and chromophores.
The UV-Vis spectrum of this compound in absolute ethanol (B145695) shows a strong absorption maximum (λmax) at 243 nm, with a molar absorptivity (ε) of 25,200. manupropria-pens.ch This absorption is attributed to the π → π* electronic transitions within the benzoyl chromophores. Other reported UV absorption maxima for this compound include peaks at 245 nm (ε 31,300), 278 nm (ε 2,130), and 317 nm (ε 194). orgsyn.orgorgsyn.org These multiple bands reflect the complex electronic structure arising from the interaction between the carbonyl groups and the phenyl rings.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Absolute Ethanol | 243 | 25,200 | manupropria-pens.ch |
| Not Specified | 245 | 31,300 | orgsyn.orgorgsyn.org |
| Not Specified | 278 | 2,130 | orgsyn.orgorgsyn.org |
| Not Specified | 317 | 194 | orgsyn.orgorgsyn.org |
Electrochemical Characterization of Redox Behavior
Electrochemical techniques are crucial for understanding the redox properties of this compound derivatives, particularly in the context of their use in fullerene chemistry and organic electronics.
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical methods used to study the reduction and oxidation processes of molecules. pineresearch.com While direct electrochemical data for this compound is not the primary focus, the electrochemical properties of its derivatives, especially those involving fullerenes, are extensively studied.
For instance, fullerene derivatives synthesized using this compound bis-p-toluenesulfonyl hydrazone have been characterized using CV and SWV. utep.edu These studies reveal that the addition of the this compound-derived moiety to a fullerene cage can alter its electronic properties. The redox potentials of C60 bis-derivatives, for example, show multiple reversible reduction waves. utep.edu In another study, propylene-tethered cis-1 bismethano rsc.orgfullerenes, synthesized from a this compound derivative, were analyzed using CV and differential pulse voltammetry (DPV). semanticscholar.orgutep.edu The results indicated that the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of these derivatives were higher than that of the standard rsc.orgPCBM, which is a desirable characteristic for applications in organic photovoltaics. semanticscholar.orgutep.edu
The electrochemical behavior of endohedral fullerene derivatives with moieties derived from this compound has also been investigated. researchgate.net CV measurements of bisadducts of Sc₃N@Iₕ-C₈₀ showed irreversible reduction processes. researchgate.net These examples highlight how the core structure of this compound is utilized to create more complex molecules with tailored electrochemical properties for specific applications.
Chromatographic Separation for Isomer Purity
Chromatographic techniques are indispensable for the separation and purification of chemical compounds, ensuring the isolation of specific isomers.
In research involving derivatives of this compound, particularly in the synthesis of fullerene bisadducts, the separation of regioisomers is critical. High-performance liquid chromatography (HPLC) is a key technique used to isolate pure isomers. For example, in the synthesis of propylene-tethered cis-1 bismethano rsc.orgfullerenes from a this compound precursor, HPLC analysis revealed the presence of two main regioisomers, α-1-α and α-1-β. semanticscholar.org Similarly, careful chromatographic separation has been employed to isolate single isomers of indene-C₇₀ bisadducts, which have shown superior performance in organic solar cells compared to isomer mixtures. The ability to obtain isomerically pure compounds is essential for establishing clear structure-property relationships and optimizing material performance.
Computational and Theoretical Investigations of 1,3 Dibenzoylpropane
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the electronic structure and geometry of 1,3-dibenzoylpropane and its role in forming larger molecular assemblies.
A derivative of this compound, specifically this compound bis-p-toluenesulfonyl hydrazone, serves as a crucial precursor in the synthesis of bismethano derivatives of fullerenes like C60 and C70. osti.gov DFT calculations have been essential in predicting the regioselectivity and the geometry of these fullerene adducts.
For instance, in the synthesis of bismethano derivatives of C60, DFT calculations using the B3LYP functional and the 6-311G* basis set were employed to determine the lowest energy isomer of the resulting bisfulleroid. osti.gov Similarly, for propylene-tethered cis-1 bismethano mdpi.comfullerene adducts derived from a this compound precursor, DFT calculations at the RB3LYP/6-31G(d) level were used for geometry optimization and electronic structure calculations. acs.orggrafiati.com These computational approaches are vital for characterizing the structures of the complex adducts formed, which can be challenging to determine through experimental methods alone. osti.govgrafiati.com The Hummelen–Woodl reaction, utilizing the bis(tosylhydrazone) of this compound, has been shown to yield specific fullerene compounds (303–305), and DFT studies help to understand their electronic properties. acs.org
The flexible propyl chain connecting the two benzoyl groups in this compound allows for various conformational isomers. DFT calculations have been used to analyze the stability of these conformers, particularly when the molecule is involved in complex formation. In a study on the complexation of astatine(III), different binding modes of this compound were investigated, including non-chelating and chelating (O-O and O-phenyl) conformations. osti.gov These calculations revealed that the stability of these conformers is closely linked to the distortion energy induced upon binding. osti.gov While the non-chelating conformer was found to be the most stable in this specific complex, the study highlights the accessibility of other conformations. osti.gov
Thermochemical Calculations
Thermochemical calculations provide quantitative data on the energetics of molecular interactions, which is crucial for understanding the stability and formation of complexes involving this compound.
DFT has been successfully applied to determine the binding free energies (ΔG) for the complexation of this compound with other chemical species. In a notable study, the interaction of AtO(NO₃) with this compound was modeled, and the binding free energies for different conformations were calculated. osti.gov These calculations showed that the non-chelating conformer is thermodynamically favored over the chelating conformers. osti.gov The calculated ΔG values correlate well with experimental extraction constants (Kext), validating the computational model. osti.gov
| Conformation | Binding Free Energy (ΔG) (kcal/mol) | Distortion Energy (ΔEd) (kcal/mol) |
|---|---|---|
| No Chelation | -21.2 | 3.8 |
| O-O Chelation | -16.7 | 10.1 |
| O-phenyl Chelation | -15.3 | 11.2 |
Data sourced from Jonathan D. Burn et al. osti.gov The thermodynamically favored conformation's ΔG is bolded.
Photophysical Modeling
Computational modeling of photophysical properties helps to understand the behavior of this compound upon absorption of light. While detailed photophysical modeling studies are not abundant, existing research provides insights into its excited-state behavior.
Studies on the photochemistry of α,ω-dibenzoylalkanes have revealed that the triplet state behavior of these compounds involves a rapid quenching interaction between the two carbonyl groups. However, a significant finding is that this internal self-quenching mechanism is absent in this compound. This lack of quenching distinguishes it from other similar diketones like dibenzoylbutane and dibenzoylpentane.
Further photophysical studies have been conducted on derivatives, such as 4-tert-butyl-4′-methoxydibenzoylpropane (BM-DBP), which serves as a model for the keto form of the UV absorber 4-tert-butyl-4′-methoxydibenzoylmethane (BM-DBM). The energy levels and lifetimes of the lowest excited triplet (T₁) states of these compounds have been determined, providing a basis for designing more photostable UV absorbers.
Analysis of Triplet State Behavior
The triplet state behavior of α,ω-dibenzoylalkanes has been a subject of detailed photochemical investigation. Theoretical considerations and experimental data reveal that the interaction between the two benzoyl chromophores is highly dependent on the length and flexibility of the alkane chain separating them. In a comprehensive study of various α,ω-dibenzoylalkanes, a rapid quenching interaction between the two carbonyl groups in the triplet state was observed for most of the compounds. researchgate.netcdnsciencepub.comresearchgate.net This phenomenon is understood as an internal self-quenching process.
However, this compound stands out as a notable exception. researchgate.netresearchgate.netcdnsciencepub.com Unlike its counterparts with different chain lengths, it does not exhibit this rapid internal self-quenching. researchgate.netcdnsciencepub.comcdnsciencepub.comgrafiati.comresearchgate.net This distinct behavior points to a strong conformational dependence of the quenching mechanism. The propane (B168953) linker in this compound appears to prevent the two benzoyl groups from adopting the specific close-contact orientation necessary for efficient triplet state deactivation by a self-quenching pathway. researchgate.netresearchgate.net
Table 1: Comparison of Intramolecular Triplet Quenching Rates in α,ω-Dibenzoylalkanes
| Compound | Quenching Rate Constant (k, s⁻¹) | Reference |
|---|---|---|
| This compound | Absent | researchgate.netresearchgate.netcdnsciencepub.com |
| Dibenzoylethane | ~10⁷ | researchgate.netresearchgate.net |
| Dibenzoylbutane | 3 x 10⁷ | researchgate.netresearchgate.net |
| Dibenzoylpentane | ~10⁷ | researchgate.netresearchgate.net |
| 2,2-Dibenzoylpropane | ~10⁷ | researchgate.netresearchgate.net |
Computational Insights into Intramolecular Quenching
Computational analysis and theoretical modeling support the interpretation that intramolecular self-quenching in dibenzoylalkanes is the intramolecular equivalent of the well-established bimolecular self-quenching observed in aryl ketones. researchgate.netresearchgate.netresearchgate.net For this process to occur, a very specific and proximate orientation of the two carbonyl groups is required. researchgate.netresearchgate.net The absence of such quenching in this compound is attributed to its conformational properties. The three-carbon chain is believed to sterically or conformationally inhibit the two terminal benzoyl groups from achieving the necessary geometry for the quenching interaction to take place.
While a precise, universally accepted mechanism for this self-quenching has not been definitively proposed, theoretical considerations suggest that factors like orbital overlap and the formation of a transient exciplex-like structure are critical. researchgate.netgrafiati.com The conformational landscape of this compound, as would be explored in computational models, likely shows a low population of conformations where the two chromophores are suitably aligned for such an interaction, thus rendering the intramolecular quenching pathway inefficient or altogether absent. researchgate.netresearchgate.net This contrasts with molecules like dibenzoylbutane, where the longer, more flexible chain can more readily adopt a conformation conducive to quenching. researchgate.net
Energy Transfer Pathways
In bichromophoric molecules where self-quenching is not dominant, intramolecular energy transfer between the two chromophores becomes a significant deactivation pathway for the excited state. In the case of diketones containing two identical benzoyl groups, this process involves the "hopping" of triplet excitation energy from one chromophore to the other.
Studies on related "mixed" diaroylalkanes, which contain different benzoyl-type chromophores, provide insight into these energy transfer dynamics. For instance, in diketones with a p-alkylbenzoyl group, the triplet excitation is observed to be fully equilibrated between the two chromophores, indicating efficient energy transfer. researchgate.netgrafiati.com However, for systems containing a p-methoxybenzoyl group, excitation does not fully equilibrate before the triplet state decays. researchgate.netcdnsciencepub.com
Analysis of these mixed systems allows for the estimation of the rate constants for intramolecular energy transfer. These analyses indicate that the rate constants are less than or equal to 10⁸ s⁻¹. researchgate.netgrafiati.comresearchgate.net This rate is notably lower than what has been observed in other, more rigid bichromophoric systems, suggesting that the flexible alkane chain, while allowing for some interaction, does not provide a highly efficient pathway for energy transfer. researchgate.net This relatively slow energy hopping is a key characteristic of the triplet state dynamics in flexible dibenzoylalkanes like this compound.
Applications of 1,3 Dibenzoylpropane in Advanced Research Domains
Organic Synthesis Applications
In organic synthesis, 1,3-dibenzoylpropane is valued for its reactivity, which allows for the construction of intricate molecular frameworks through various chemical transformations.
This compound is a well-established precursor for the synthesis of complex molecules, most notably in the functionalization of fullerenes. A derivative, this compound bis-p-toluenesulfonyl hydrazone, acts as an addend precursor in regioselective syntheses to create specific bismethano derivatives of both C60 and C70 fullerenes. nih.govutep.edu This method is crucial for producing pure, easily isolable fullerene derivatives with high steric congestion, which is important for their application in advanced materials. nih.govutep.edu The process involves a 1,3-dipolar cycloaddition of the diazo compound, generated from the tosylhydrazone derivative, to the fullerene cage. utep.edubeilstein-journals.org This approach facilitates the creation of fullerene derivatives with unique electronic and physical properties.
The electrochemical properties of this compound make it a useful reagent for forming cyclic compounds. A significant application is its electrochemical reduction to synthesize cis-1,2-diphenyl-1,2-cyclopentanediol. sigmaaldrich.comcnreagent.com This intramolecular pinacolization reaction is typically carried out in acetonitrile (B52724) and showcases the potential for creating five-membered ring systems under electrochemical conditions. cnreagent.com The mechanism involves anion-radical and dianion interactions. Research has further refined this process, demonstrating that the reduction can be mediated to control the stereochemical outcome of the product.
Table 1: Electrochemical Synthesis Involving this compound
| Reactant | Process | Product | Conditions | Key Research Finding |
|---|---|---|---|---|
| This compound | Intramolecular Pinacolization (Electrochemical Reduction) | cis-1,2-diphenyl-1,2-cyclopentanediol | Acetonitrile solvent | Demonstrates a method for generating cyclic compounds via electrochemical means. |
Materials Science Applications
In materials science, the structural attributes of this compound allow it to serve as a foundational component for advanced materials, particularly those used in organic electronics.
The structure of this compound is well-suited for its use as a building block for advanced materials, especially in the realm of organic photovoltaics (OPVs). It is the starting point for creating tethered bismethanofullerene derivatives, which are sophisticated materials designed for electronic applications. rsc.org Specifically, a derivative of this compound is used to form a propylene (B89431) tether that connects to a fullerene core, resulting in a molecule with tailored properties for use in solar cells. rsc.orgnih.gov
Derivatives of this compound are key to fabricating advanced electron acceptor components for OPV devices. Research has focused on synthesizing propylene-tethered cis-1 bismethano researchgate.netfullerenes from a this compound precursor, namely this compound bis-p-toluenesulfonyl hydrazone. rsc.orgnih.gov These specialized fullerene derivatives are designed to optimize molecular packing, which is a critical factor for improving the performance of solar cells.
In OPV devices, the fullerene derivatives synthesized from this compound function as the electron acceptor component within the bulk heterojunction (BHJ) active layer. rsc.org These acceptors are blended with a conjugated polymer donor, such as PCDTBT, to form the photoactive layer of the solar cell. rsc.org The performance of these devices is highly dependent on the chemical structure of the acceptor.
Studies have investigated how different substituents on the fullerene derivative, which originates from the this compound precursor, affect photovoltaic performance. A comparison of derivatives with ethyl (Et), phenyl (Ph), and thienyl (Th) groups revealed significant differences in power conversion efficiency (PCE). The device incorporating the ethyl-substituted fullerene derivative (Et₂-cis-1- researchgate.netPBC) exhibited a remarkable PCE of 4.60%, outperforming not only the other derivatives but also the standard researchgate.netPCBM acceptor under similar conditions. rsc.orgnih.govresearchgate.net
Table 2: Photovoltaic Performance of OPV Devices with Different Electron Acceptors Derived from this compound Precursors
| Electron Acceptor | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) |
|---|---|---|---|---|
| Et₂-cis-1- researchgate.netPBC | 0.844 | 9.24 | 0.590 | 4.60 |
| Ph₂-cis-1- researchgate.netPBC | 0.852 | 3.81 | 0.364 | 1.20 |
| Th₂-cis-1- researchgate.netPBC | 0.856 | 2.13 | 0.327 | 0.59 |
| researchgate.netPCBM (Reference) | 0.831 | 10.8 | 0.65 | 5.8 |
Data sourced from a study evaluating propylene-tethered cis-1 bismethano researchgate.netfullerenes in OPV devices with PCDTBT as the donor polymer. rsc.orgresearchgate.net
Integration into Organic Photovoltaic (OPV) Devices
Influence on Power Conversion Efficiencies
Derivatives of this compound play a crucial role in the development of organic photovoltaic (OPV) devices, particularly as electron acceptors. Research has demonstrated that propylene-tethered bismethanofullerene derivatives, synthesized using this compound precursors, exhibit promising power conversion efficiencies (PCE) when paired with conjugated polymer donors. The efficiency of these solar cells is a critical measure of their performance. mdpi.comscispace.com
Optimization of Packing Density in Organic Solar Cells
The performance of organic solar cells is intrinsically linked to the molecular arrangement and packing density of the active layer components. rsc.org The structural characteristics of this compound derivatives are instrumental in optimizing this packing density. By modifying the substituent groups attached to the fullerene adducts derived from this compound, researchers can control the intermolecular organization and film structure. researchgate.net
Theoretical calculations are used to predict the degree of molecular packing, which guides the synthesis of derivatives with specific properties. researchgate.net For instance, a study on various alkyl-substituted cis-1 bismethano nih.govfullerene isomers revealed that the nature of the alkyl group significantly impacts the crystal packing. The unit cells of these derivatives typically include four molecules, and the degree of molecular packing is a key parameter for evaluating their potential as electron-accepting materials in OPV devices. researchgate.net The ethyl-substituted derivative, for example, demonstrated a higher degree of packing compared to other alkyl variants and the common fullerene derivative nih.govPCBM, suggesting its high potential for efficient OPV devices. researchgate.net
Table 1: Molecular Packing Parameters of Alkyl-Substituted α-1-α- nih.govPBC Isomers This interactive table provides data on the unit cell volume and degree of molecular packing for different fullerene derivatives.
| Substituent (R) | Unit Cell Volume (V in ų) | Degree of Packing (4V₀/V) |
|---|---|---|
| Methyl (Me) | 5470 | 0.643 |
| Ethyl (Et) | 5170 | 0.712 |
| Isopropyl (iPr) | 5710 | 0.667 |
| nih.govPCBM (for comparison) | N/A | 0.683 |
Supramolecular Chemistry and Host-Guest Interactions
In the field of supramolecular chemistry, this compound serves as a critical precursor for creating complex molecular architectures, particularly in the functionalization of fullerenes.
Role in Fullerene Functionalization via Supramolecular Masks
The precise addition of chemical groups to specific positions on a fullerene molecule is a significant challenge due to the high number of possible isomers. acs.org this compound bis-p-toluenesulfonyl hydrazone is used as a precursor to generate addends for the regioselective synthesis of bismethano derivatives of C₆₀ and C₇₀ fullerenes. acs.orgacs.org This tether-directed functionalization method allows for the creation of bis-adducts with a specific spatial arrangement. acs.org
Supramolecular masks are employed to further control this regioselectivity. scbt.com These host molecules encapsulate the fullerene, leaving only specific reaction sites accessible. This technique prevents undesired polyfunctionalization and can direct the addition of malonates to yield a single, pure regioisomer of a bis-functionalized C₇₀. scbt.com For example, using a three-shell Matryoshka-like mask, researchers achieved the exclusive formation of the "2 o'clock" regioisomer, a level of control not possible with the unmasked fullerene. scbt.com This strategy is crucial for developing fullerene bis-adducts with tailored properties for applications like organic solar cells. scispace.com
Proteomics Research (as a ketone)
This compound is classified as a ketone and is utilized in the field of proteomics research. scbt.comresearchgate.net Ketones are a versatile class of organic compounds that serve as important reagents in analytical chemistry and biochemistry. scbt.com In proteomics, which involves the large-scale study of proteins, ketones can be used in various analytical techniques for the separation, identification, and quantification of proteins and their modifications. scbt.com While detailed mechanisms of its specific use in proteomics are part of ongoing research, its availability as a research chemical underscores its utility in this domain. researchgate.net A related compound, dibenzoylmethane (B1670423), has been shown to alter key proteins in prostate cancer cells as identified through proteomics, suggesting the potential for diketone structures to interact with and modify biological systems at the protein level.
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym | Molecular Formula |
|---|---|---|
| This compound | 1,5-Diphenyl-1,5-pentanedione | C₁₇H₁₆O₂ |
| This compound bis-p-toluenesulfonyl hydrazone | Ph₂-PBTH | Not explicitly provided |
| Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] | PCDTBT | Not applicable |
| acs.orgacs.org-phenyl-C₇₁-butyric acid methyl ester | nih.govPCBM | Not applicable |
| Dibenzoylmethane | 1,3-Diphenyl-1,3-propanedione | C₁₅H₁₂O₂ |
| Fullerene C₆₀ | C₆₀ | C₆₀ |
| Fullerene C₇₀ | C₇₀ | C₇₀ |
Mechanistic Elucidations of Reactions Involving 1,3 Dibenzoylpropane
Mechanisms of Aldol (B89426) Condensation Catalysis
The synthesis of compounds related to 1,3-dibenzoylpropane often involves the aldol condensation, a fundamental carbon-carbon bond-forming reaction. cerritos.edulumenlearning.com A notable example is the selective aldol reaction between dibenzoylmethane (B1670423) and formaldehyde (B43269), catalyzed by hydroxocobalt(III) Schiff base complexes, to produce 1,3-diaroylpropanes. sigmaaldrich.com
Activation of Dibenzoylmethane Enolate by Catalyst
The initial and crucial step in the base-catalyzed aldol condensation is the formation of an enolate ion. numberanalytics.comlibretexts.org In the context of the reaction involving dibenzoylmethane, the catalyst, such as a hydroxocobalt(III) Schiff base complex, facilitates the deprotonation of the α-carbon of dibenzoylmethane. This abstraction of a proton leads to the formation of a resonance-stabilized enolate ion. lumenlearning.com The catalyst acts as a Lewis acid, activating the carbonyl group and stabilizing the resulting enolate intermediate, which is essential for the subsequent steps of the reaction. The formation of this nucleophilic enolate is a reversible process, but its generation is critical for the reaction to proceed. libretexts.org
Nucleophilic Attack and Intermediate Formation
Once the enolate of dibenzoylmethane is formed, it acts as a potent nucleophile. numberanalytics.comdoubtnut.com The subsequent step involves the nucleophilic attack of this enolate on the electrophilic carbonyl carbon of an aldehyde, such as formaldehyde. youtube.com This attack results in the formation of a new carbon-carbon bond and a β-hydroxy intermediate, specifically an alkoxide ion. libretexts.org This intermediate is then protonated, often by the solvent (e.g., methanol), to yield the aldol addition product. libretexts.orgmasterorganicchemistry.com In many cases, this aldol product can then undergo dehydration to form a more stable α,β-unsaturated carbonyl compound, which is the final product of the condensation reaction. numberanalytics.commasterorganicchemistry.com
Mechanisms of Electrochemical Transformations
Electrochemical methods offer alternative pathways for the transformation of this compound, leading to unique products and stereochemical outcomes. These reactions typically involve the generation of reactive radical anions and dianions.
Anion-Radical and Dianion Interactions in Cyclization
The electrochemical reduction of this compound in aprotic solvents like acetonitrile (B52724) can lead to intramolecular cyclization. pageplace.de The initial step is the transfer of an electron to one of the carbonyl groups, forming an anion-radical. researchgate.net This anion-radical can then undergo further reduction to a dianion or disproportionate to form a dianion and a neutral molecule. pageplace.de This dianion is a key intermediate in the cyclization process, leading to the formation of cis-1,2-diphenylcyclopentane-1,2-diol. pageplace.de The presence of certain metal ions, like lithium, can facilitate this process by ion-pairing with the organic anions. pageplace.de
| Intermediate | Role in Cyclization |
| Anion-Radical | Initial species formed by single electron transfer. researchgate.net |
| Dianion | Key intermediate that undergoes intramolecular cyclization. pageplace.de |
Role of Ytterbium(II) as a Mediator in Stereoselective Reduction
The use of mediators can significantly influence the stereoselectivity of electrochemical reactions. In the reduction of this compound, electrogenerated ytterbium(II) has been shown to be an effective mediator. researchgate.netsoton.ac.uk When used in stoichiometric amounts, Yb(II) facilitates the stereoselective reduction of this compound to the cis-isomer of the corresponding cyclic diol. researchgate.netsoton.ac.uk The reducing power of Yb(II) can be tuned by the choice of solvent and electrolyte. researchgate.netsoton.ac.uk The mechanism involves the reduction of the diketone by Yb(II), which itself gets oxidized to Ytterbium(III).
Photochemical Reaction Mechanisms
The photochemistry of this compound is distinct among nonconjugated diketones, particularly concerning the interaction between its two benzoyl chromophores upon excitation.
Absence of Intramolecular Self-Quenching in this compound
The triplet state of many α,ω-dibenzoylalkanes undergoes a rapid intramolecular self-quenching process, where one excited benzoyl group interacts with the ground-state benzoyl group on the same molecule, leading to non-radiative decay. researchgate.netcdnsciencepub.comcdnsciencepub.com This phenomenon is interpreted as the intramolecular equivalent of the well-established bimolecular self-quenching observed in aryl ketones. cdnsciencepub.comresearchgate.net
However, studies on the triplet state behavior of various dibenzoylalkanes have demonstrated that this compound is a notable exception. researchgate.netcdnsciencepub.comresearchgate.net Unlike other similar diketones, it does not exhibit this internal self-quenching. researchgate.netcdnsciencepub.com The rate of this quenching process is highly dependent on the length of the alkane chain connecting the two chromophores, suggesting that a very specific and close orientation of the two carbonyl groups is necessary for the interaction to occur. cdnsciencepub.comcdnsciencepub.comresearchgate.net The three-carbon chain in this compound appears to prevent the molecule from adopting the required conformation for this quenching pathway. researchgate.net
Mechanisms of Cyclopropane (B1198618) Formation
Intramolecular Nucleophilic Substitution (SN2)
The structure of this compound allows it to undergo intramolecular reactions, where different parts of the same molecule react with each other. A notable example is the intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction to form a cyclopropane ring. umkc.edulibretexts.org This type of reaction, occurring within a single molecule, is often favored entropically. umkc.eduumkc.edu
In a typical experimental setup, this compound is treated with a base, such as sodium hydroxide (B78521) in methanol, and iodine. umkc.edu The reaction proceeds through a multi-step mechanism: umkc.eduumkc.edu
Enolate Formation : The base (hydroxide) removes an acidic α-proton (a proton on the carbon adjacent to one of the carbonyl groups), forming a resonance-stabilized enolate.
Halogenation : The nucleophilic enolate attacks a molecule of iodine (I₂), resulting in the halogenation of the α-position.
Second Enolate Formation : The base removes the second α-proton from the other side of the molecule, generating another enolate.
Intramolecular SN2 Attack : The newly formed enolate acts as an internal nucleophile, attacking the carbon atom bonded to the iodine (the electrophile) in the same molecule. This results in the displacement of the iodide leaving group and the closure of a three-membered ring, yielding trans-1,2-dibenzoylcyclopropane. umkc.edu
Complexation Mechanism with Metal Ions
This compound can act as a chelating agent, binding to metal ions through its two oxygen atoms. The flexibility of the propyl bridge between the two benzoyl groups is a key feature that influences its chelation efficiency. osti.gov
Research into the complexation of the astatine(III) cation, which exists as the oxo-cation AtO⁺ under acidic conditions, has revealed a strong interaction with this compound. osti.gov In liquid-liquid extraction experiments from a nitric acid aqueous phase into an organic phase containing the ketone, this compound showed a significantly higher extraction efficiency for AtO⁺ compared to simpler ketones like acetophenone (B1666503) or even its shorter-bridged analogue, dibenzoylmethane. osti.gov
Despite having two potential binding sites (the carbonyl oxygens), the stoichiometry of the extracted complex was determined to be 1:1 between this compound and AtO⁺. osti.gov This suggests that the diketone acts as a bidentate ligand, wrapping around the metal center. osti.govisotopes.gov The increased extraction capability is hypothesized to be due to this chelation, which is facilitated by the flexible propyl group connecting the two benzoyl moieties. osti.gov
To understand the nature of the strong interaction between this compound and AtO⁺, Density Functional Theory (DFT) calculations have been employed. These theoretical studies explored different possible binding conformations for the AtO(NO₃)•(this compound) complex. osti.gov
Two primary chelation modes were identified as being thermodynamically favorable:
O-O Chelation : In this mode, the astatine center is coordinated by both carbonyl oxygen atoms of the this compound molecule. This forms a stable chelate ring.
O-phenyl Chelation : This binding mode involves coordination between the astatine atom, one of the carbonyl oxygens, and the π-system of the adjacent phenyl ring.
Calculations of the binding free energies (ΔG) and distortion energies (Ed) for these conformations provide insight into their relative stabilities. The distortion energy represents the energy required to change the conformation of the this compound molecule from its most stable state to the geometry it adopts in the complex. osti.gov
| Complex/Conformation | Binding Mode | Calculated Binding Free Energy (ΔG) (kcal/mol) | Distortion Energy (Ed) (kcal/mol) |
|---|---|---|---|
| AtO(NO₃)•(this compound) | Monodentate (No Chelation) | -15.58 | 0.71 |
| AtO(NO₃)•(this compound) | Bidentate (O-O Chelation) | -11.27 | 4.29 |
| AtO(NO₃)•(this compound) | Bidentate (O-phenyl Chelation) | -14.32 | 7.99 |
Data sourced from Burns, J. D. et al. (2022). osti.govisotopes.gov
These calculations, along with experimental extraction data, suggest that while multiple binding modes are possible, the ability of this compound to form a chelate complex is central to its strong interaction with AtO⁺. osti.govisotopes.gov The flexibility afforded by the C3-bridge is crucial for achieving a favorable conformation for chelation compared to more rigid or shorter-bridged analogues. osti.gov
Biological and Medicinal Chemistry Research Involving 1,3 Dibenzoylpropane
Anti-Cancer Activities
While research into the anti-cancer properties of 1,3-Dibenzoylpropane is not as extensive as for its parent compound, curcumin (B1669340), studies have provided insights into its effects on cancer cell lines and related molecular pathways.
Inhibition of Mammary Carcinogenesis
Currently, there is a lack of specific research data on the direct effects of this compound on the inhibition of mammary carcinogenesis. Studies in this area have primarily focused on related compounds such as dibenzoylmethane (B1670423).
Impact on Tumor Incidence and Detoxification Enzyme Activities
Effects on Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated against several human cancer cell lines. In a comparative study, this compound was assessed alongside curcumin, dibenzoylmethane (DBM), and dibenzylideneacetone (B150790) (DBA) for its ability to suppress the growth of various cancer cells. nih.gov
The study demonstrated that while this compound does possess anti-proliferative properties, its efficacy is comparatively lower than that of curcumin and DBA. nih.gov The compound was found to be the least effective among the tested analogues in inhibiting the proliferation of leukemia (KBM-5), T-cell leukemia (Jurkat), prostate (DU145), and breast (MDA-MB-231) cancer cells. nih.gov This reduced activity is attributed to the structural characteristics of the molecule, specifically the absence of a Michael acceptor unit, which is present in the more potent compounds, curcumin and DBA. nih.gov
| Cancer Cell Line | Cell Type | Relative Proliferation Suppression by this compound |
|---|---|---|
| KBM-5 | Leukemia | Least active among tested analogues |
| Jurkat | T-cell Leukemia | Least active among tested analogues |
| DU145 | Prostate Cancer | Least active among tested analogues |
| MDA-MB-231 | Breast Cancer | Least active among tested analogues |
Anti-Inflammatory and Anti-Proliferative Pathways Modulation
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular proliferation, primarily through its interaction with the NF-κB signaling cascade.
Interaction with Molecular Targets and Signaling Pathways
The molecular structure of this compound, which features a Michael donor but lacks a Michael acceptor unit, influences its interaction with cellular targets. nih.gov This is a key distinction from curcumin, which possesses both. nih.gov Despite this structural difference, this compound actively suppresses tumor necrosis factor (TNF)-induced activation of IκB kinase (IKK), a critical step in the activation of the NF-κB pathway. nih.gov
Modulation of NF-κB Activation
This compound has demonstrated a notable ability to modulate the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in the inflammatory response and cell proliferation. nih.gov In comparative studies, this compound was found to be an active suppressor of TNF-induced NF-κB activation. nih.gov
A unique characteristic of this compound among the tested curcumin analogues is its ability to directly inhibit the DNA binding activity of the p65 subunit of NF-κB. nih.gov This direct inhibition distinguishes its mechanism of action from related compounds like curcumin, DBM, and DBA, which did not exhibit this direct inhibitory effect on p65 DNA binding.
| Compound | Inhibition of TNF-induced NF-κB Activation | Direct Inhibition of p65 DNA Binding | Inhibition of TNF-induced IKK Activation |
|---|---|---|---|
| This compound | Active | Yes | Active |
| Curcumin | Most Active | No | Active |
| Dibenzoylmethane (DBM) | Least Active | No | Active |
| Dibenzylideneacetone (DBA) | Active | No | Most Active |
Influence on Cyclin D1 Expression
Current scientific literature does not provide specific research findings on the direct influence of this compound on Cyclin D1 expression. Cyclin D1 is a critical protein that regulates the transition from the G1 to the S phase of the cell cycle, and its expression is a focal point in cancer research. nih.gov While related compounds and other molecular pathways have been investigated, the specific effect of this compound on the expression of Cyclin D1 has not been established.
Inhibition of Ubiquitin Isopeptidase
The capacity of a compound to inhibit ubiquitin isopeptidases (also known as deubiquitinating enzymes or DUBs) is often linked to its chemical structure. nih.govnih.gov These enzymes, many of which are cysteine proteases, are susceptible to inhibition by molecules containing an α,β-unsaturated ketone moiety. nih.gov This structural feature allows the compound to act as a Michael acceptor, forming a covalent bond with the cysteine residue in the active site of the enzyme, thereby leading to its inactivation. nih.gov
This compound is a saturated 1,5-diketone and lacks the α,β-unsaturated ketone structure required to function as a Michael acceptor. nih.gov Consequently, it is not expected to inhibit ubiquitin isopeptidases through this common mechanism. In contrast, its structural analogue, dibenzylideneacetone (DBA), which possesses two α,β-unsaturated ketone units, is a potent Michael acceptor and has been demonstrated to be a more active inhibitor of ubiquitin isopeptidase than curcumin. nih.gov This highlights the critical role of the Michael acceptor moiety in the inhibition of these enzymes, a feature that is absent in this compound.
Comparative Studies with Structurally Similar Compounds
Analysis of Michael Acceptor and Donor Properties in Relation to Bioactivity
The biological activity of this compound and its analogues is significantly influenced by the presence or absence of Michael acceptor and Michael donor sites in their structures. nih.gov A Michael acceptor is characterized by an electron-withdrawing group conjugated to a carbon-carbon double bond (e.g., an α,β-unsaturated ketone), which can react with nucleophiles like thiols in proteins. nih.gov A Michael donor typically possesses an acidic proton on a carbon atom situated between two electron-withdrawing groups, such as the central methylene (B1212753) in a β-diketone. nih.gov
This compound (DBP) is classified as a 1,5-diketone (a γ-diketone). nih.gov Due to the saturated three-carbon chain separating its two carbonyl groups, it has no Michael acceptor property . nih.gov It is considered a weak Michael donor. nih.gov
In contrast, its structural analogues exhibit different properties:
Dibenzoylmethane (DBM) , a 1,3-diketone, has a Michael donor site but lacks a Michael acceptor site. nih.gov
Dibenzylideneacetone (DBA) is a good Michael acceptor due to its two α,β-unsaturated ketone units but has no Michael donor group. nih.gov
Curcumin contains both functionalities; it is considered a weak Michael donor and a comparatively less active Michael acceptor than DBA. nih.gov
These structural differences are fundamental to their distinct mechanisms of biological action, as the ability to act as a Michael acceptor is crucial for covalent modification of proteins, including certain enzymes and transcription factors. nih.govnih.gov
| Compound | Michael Donor Property | Michael Acceptor Property |
|---|---|---|
| This compound (DBP) | Weak | None |
| Dibenzoylmethane (DBM) | Yes | None |
| Dibenzylideneacetone (DBA) | None | Good |
| Curcumin | Weak | Yes (Weak) |
Structure-Activity Relationships with Curcumin and Analogues (e.g., Dibenzoylmethane, Dibenzylideneacetone)
The structure-activity relationship (SAR) of this compound can be understood by comparing its chemical structure to that of curcumin and related synthetic analogues. nih.gov Each compound possesses a distinct set of functional groups that dictates its biological profile.
This compound (DBP) features two benzoyl groups connected by a flexible three-carbon (propane) linker, making it a 1,5- or γ-diketone. nih.gov Its structure lacks the phenolic hydroxyl and methoxy (B1213986) groups found in curcumin and does not have the conjugated double bonds that form a Michael acceptor site. nih.gov
Curcumin is a diferuloylmethane with a seven-carbon chain linking two substituted phenolic rings. Its key structural features include a β-diketone moiety, two α,β-unsaturated carbonyl groups (Michael acceptors), and phenolic hydroxyl and methoxy substituents. nih.gov
Dibenzoylmethane (DBM) is a simpler analogue that contains the core β-diketone structure of curcumin but lacks the extended conjugation, the seven-carbon linker, and the phenolic ring substituents. nih.govresearchgate.net
Dibenzylideneacetone (DBA) is structurally different as it is not a diketone but a dienone. It contains a central ketone flanked by two benzylidene groups, creating two cross-conjugated α,β-unsaturated systems that act as effective Michael acceptors. nih.gov
Studies comparing the ability of these compounds to suppress TNF-induced pathways have shown that despite their structural similarities, their potencies can vary, underscoring the importance of specific functional groups for bioactivity. nih.gov For instance, in inhibiting IKK activity, a key kinase in the NF-κB pathway, this compound, curcumin, and DBA showed inhibition at a concentration of 5 μM, whereas a higher concentration of 50 μM was required for dibenzoylmethane. nih.gov
| Compound | Diketone Type | Michael Acceptor Moiety (α,β-unsaturated ketone) | Phenolic Groups |
|---|---|---|---|
| This compound | γ-Diketone (1,5) | No | No |
| Dibenzoylmethane | β-Diketone (1,3) | No | No |
| Dibenzylideneacetone | Monoketone (Dienone) | Yes (2) | No |
| Curcumin | β-Diketone (1,3) | Yes (2) | Yes |
Differentiation of Biological Effects Based on Diketone Positioning
The positioning of the carbonyl groups is a critical structural determinant of the chemical and biological properties of diketones. A significant differentiation exists between the 1,5-diketone structure of this compound and the 1,3-diketone (β-diketone) structure found in dibenzoylmethane and curcumin. nih.govnih.gov
β-Diketones, such as dibenzoylmethane, exist as a mixture of diketo and enol tautomers. nih.gov The enol form is often predominant and is stabilized by an intramolecular hydrogen bond, creating a planar, six-membered ring structure. nih.gov This keto-enol tautomerism is fundamental to the characteristic activities of β-diketones, including their ability to chelate metals and their specific interactions with biological targets. mdpi.com
In contrast, this compound is a 1,5-diketone, also known as a γ-diketone. The three-carbon separation between the carbonyl groups prevents the formation of a stable, conjugated enol tautomer through intramolecular hydrogen bonding. nih.gov As a result, this compound does not exhibit the characteristic chemical properties of β-diketones. It behaves as a simple ketone with a flexible aliphatic chain, which leads to a different three-dimensional structure and, consequently, a distinct profile of biological effects when compared to its β-diketone analogues. nih.gov
Future Research Directions and Perspectives on 1,3 Dibenzoylpropane
Exploration of Novel Synthetic Routes
The primary documented method for synthesizing 1,3-Dibenzoylpropane is a selective aldol (B89426) reaction between dibenzoylmethane (B1670423) and formaldehyde (B43269), catalyzed by hydroxocobalt(III) Schiff base complexes in methanol. scientificlabs.iesigmaaldrich.com This approach is valued for its high selectivity and mild reaction conditions. Another known transformation involves a base-catalyzed ring closure of this compound to form trans-1,2-dibenzoylcyclopropane. umkc.edu
Future research should prioritize the development of novel synthetic strategies to enhance efficiency, sustainability, and access to diverse structural analogues. Key areas for exploration include:
Green Chemistry Approaches: Investigating solvent-free reaction conditions or the use of biodegradable solvents to minimize environmental impact.
Advanced Catalysis: Exploring new catalytic systems, such as enzymatic or biocatalytic pathways, which could offer higher stereoselectivity and operate under milder conditions. The development of more efficient and recyclable catalysts beyond the current hydroxocobalt(III) complexes is a critical goal.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. This could lead to improved reaction control, higher yields, and enhanced safety, particularly for large-scale production.
Alternative Precursors: Research into different starting materials could unlock new derivatives and potentially simplify synthetic pathways.
Development of Advanced Derivatives for Targeted Applications
This compound serves as a valuable precursor for a range of more complex molecules with applications in materials science and medicinal chemistry. mendelchemicals.com It is notably used in the synthesis of fullerene derivatives for organic photovoltaics (OPVs) and in the electrochemical production of cyclic diols like cis-1,2-diphenyl-1,2-cyclopentanediol. scientificlabs.iesigmaaldrich.commdpi.comresearchgate.net
Future work should focus on the rational design and synthesis of advanced derivatives with tailored properties:
Materials Science: In the field of OPVs, this compound is used to create propylene-tethered bismethanofullerenes. rsc.org Future efforts could systematically modify the benzoyl groups or the propane (B168953) linker to fine-tune the electronic properties and packing density of the resulting fullerene adducts, aiming for higher power conversion efficiencies. mdpi.com Research into derivatives for other emerging technologies, such as organic light-emitting diodes (OLEDs) or chemosensors, is also a promising direction.
Table 1: Known Applications of this compound as a Precursor
| Application Area | Derivative Synthesized | Key Findings/Significance | Citations |
|---|---|---|---|
| Organic Photovoltaics | Propylene-tethered bismethano beilstein-journals.orgfullerene | Serves as an electron acceptor in OPV devices. | rsc.org |
| Organic Synthesis | cis-1,2-diphenyl-1,2-cyclopentanediol | Formed via stereoselective electrochemical reduction; a valuable cyclic diol. | scientificlabs.ieresearchgate.net |
| Organic Synthesis | trans-1,2-dibenzoylcyclopropane | Created through a base-catalyzed intramolecular ring closure. | umkc.edu |
| Fullerene Chemistry | Tosylhydrazone derivative | Used for 1,3-dipolar cycloaddition reactions onto C60 fullerenes. | mdpi.combeilstein-journals.orgcdnsciencepub.com |
Deeper Mechanistic Investigations of Complex Reactions
Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing existing processes and designing new ones. The mechanism for its primary synthesis via aldol condensation is understood to involve the activation of a dibenzoylmethane enolate by the cobalt catalyst. Similarly, its conversion to trans-1,2-dibenzoylcyclopropane proceeds through enolate formation and an intramolecular SN2 reaction. umkc.edu
A particularly interesting area for future study is its unique photochemical behavior. Unlike structurally similar α,ω-dibenzoylalkanes, this compound does not exhibit rapid internal self-quenching of its triplet state. researchgate.netgrafiati.comresearchgate.netosti.gov This suggests that the propane linker prevents the two carbonyl groups from achieving the close and specific orientation required for this interaction.
Future mechanistic studies should include:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states and reaction intermediates. This can provide insights into reaction pathways, activation energies, and the structural factors governing reactivity, similar to how DFT was used to study its complexation with astatine. ethz.ch
Advanced Spectroscopy: Using techniques like time-resolved spectroscopy to further probe the excited states and photochemical pathways of this compound and its derivatives. Elucidating why it resists internal self-quenching could inform the design of novel photostable materials. researchgate.netgrafiati.com
Kinetics Studies: Performing detailed kinetic analysis of its various reactions, including its electrochemical reduction, to better understand rate-determining steps and optimize reaction conditions for higher efficiency and selectivity. researchgate.net
Expansion of Applications in Emerging Technologies
The primary application of this compound in emerging technologies is as a building block for fullerene derivatives used in organic solar cells. mdpi.combeilstein-journals.org Its structural flexibility and reactivity make it a candidate for a broader range of advanced applications.
Future research should aim to expand its utility into new technological domains:
Polymer Science: Investigating the incorporation of this compound as a monomer or building block for specialty polymers. oup.com Its diketone structure could be leveraged to create polymers with high thermal stability, specific optical properties, or the ability to be cross-linked.
Chemosensors: The two benzoyl groups and the flexible propane bridge give the molecule chelating properties. This could be exploited in the design of selective chemosensors for detecting specific metal ions or other analytes.
Nanomaterials: Beyond fullerenes, derivatives of this compound could be used to functionalize other carbon nanomaterials like nanotubes or graphene, potentially modifying their electronic properties for applications in nanoelectronics.
Comprehensive Pharmacological and Toxicological Profiling in Medicinal Chemistry
For this compound or its derivatives to be seriously considered for any therapeutic application, a rigorous and systematic evaluation is imperative. Future research must focus on:
Pharmacokinetic Profiling: Conducting thorough studies on its absorption, distribution, metabolism, and excretion (ADME) to understand its bioavailability and metabolic fate.
In Vitro and In Vivo Efficacy: Expanding testing against a wider array of cancer cell lines and in relevant animal models to confirm and characterize its anti-proliferative and anti-inflammatory effects.
Mechanism of Action: Elucidating the specific molecular targets and pathways affected by this compound beyond NF-κB to understand its biological effects fully.
Toxicological Assessment: Performing comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and cytotoxicity assays, to establish a complete safety profile.
Table 2: Summary of Comparative Biological Activity
| Compound | Effect on Cyclin D1 Expression | NF-κB Inhibition | Quinone Reductase Induction | Citations |
|---|---|---|---|---|
| This compound (DBP) | Weak effect | Weak cellular inhibition, but direct DNA binding inhibition | No inductive activity | nih.govnih.gov |
| Curcumin (B1669340) | Strong inhibition | Potent inhibitor | Effective inducer | nih.govnih.gov |
| Dibenzoylmethane (DBM) | Weak effect | Potent inhibitor | Effective inducer | nih.govnih.gov |
| Dibenzylideneacetone (B150790) (DBA) | Strong inhibition | Potent inhibitor | Not reported | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
